CyPPA

Description

Propriétés

IUPAC Name |

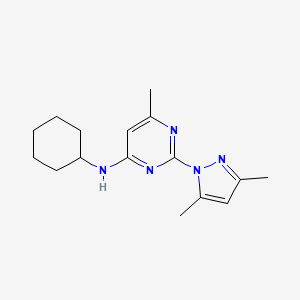

N-cyclohexyl-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N5/c1-11-10-15(18-14-7-5-4-6-8-14)19-16(17-11)21-13(3)9-12(2)20-21/h9-10,14H,4-8H2,1-3H3,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USEMRPYUFJNFQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2C(=CC(=N2)C)C)NC3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20358676 | |

| Record name | Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73029-73-9 | |

| Record name | N-Cyclohexyl-N-[2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73029-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CyPPA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of CyPPA: A Technical Guide for Researchers

An in-depth analysis of Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine (CyPPA) as a selective positive allosteric modulator of small-conductance calcium-activated potassium (SK) channels.

Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine, commonly known as this compound, has emerged as a critical pharmacological tool for the investigation of small-conductance calcium-activated potassium (SK or KCa2) channels. Its subtype selectivity for KCa2.2 (SK2) and KCa2.3 (SK3) channels makes it an invaluable asset in delineating the physiological and pathological roles of these specific channel subtypes. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental setups.

Core Mechanism of Action: Positive Allosteric Modulation

This compound functions as a positive allosteric modulator of SK channels, a class of ion channels activated by intracellular calcium ions[1][2][3]. Unlike direct agonists that bind to the primary activation site, this compound binds to a distinct allosteric site on the channel complex. This binding event does not directly open the channel but rather enhances its sensitivity to its endogenous ligand, Ca2+.[1] The primary consequence of this compound's action is a leftward shift in the calcium concentration-response curve for channel activation, meaning that lower intracellular calcium concentrations are required to open the channel[1].

This potentiation of SK channel activity leads to an increased potassium efflux, causing hyperpolarization of the cell membrane. In excitable cells such as neurons, this hyperpolarization increases the threshold for action potential firing, thereby reducing neuronal excitability[4][5][6]. This effect is particularly pronounced in neurons where SK channels contribute to the afterhyperpolarization (AHP) phase following an action potential[2][4][5]. By prolonging the AHP, this compound can decrease the firing frequency of neurons[4][5].

Subtype Selectivity

A key feature of this compound is its selectivity for the KCa2.2 (SK2) and KCa2.3 (SK3) subtypes over KCa2.1 (SK1) and the intermediate-conductance KCa3.1 (IK) channels[1][7]. This selectivity has been crucial for dissecting the specific contributions of SK2 and SK3 channels in various physiological processes.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's interaction with SK channels, as determined by various in vitro studies.

| Parameter | hSK3 (KCa2.3) | hSK2 (KCa2.2) | hSK1 (KCa2.1) | hIK (KCa3.1) | Reference |

| EC50 | 5.6 µM | 14 µM | Inactive | Inactive | [1][7] |

| Efficacy | 90 ± 1.8 % | 71 ± 1.8 % | - | - | [1] |

Table 1: Potency and Efficacy of this compound on human SK channel subtypes. EC50 represents the concentration of this compound required to elicit a half-maximal response. Efficacy is the maximal response as a percentage of a reference agonist.

| Organism | Channel | EC50 | Reference |

| Rat | KCa2.2a | 7.48 ± 1.58 µM | [8] |

Table 2: Potency of this compound on rat SK channel subtypes.

Molecular Binding Site

Site-directed mutagenesis and in silico modeling studies have identified the putative binding site for this compound. It is located in a hydrophobic pocket formed at the interface between the C-lobe of calmodulin (CaM), which is constitutively associated with the channel, and the HA/HB helices of the KCa2 channel alpha subunit[8][9][10][11][12]. The subtype selectivity of this compound is attributed to specific amino acid residues within this binding pocket, particularly in the HA and HB helices[9][10][13]. For instance, mutations in these helices can diminish the potency of this compound or even confer sensitivity to previously insensitive channel subtypes[9][10][13][14].

Signaling Pathway and Physiological Consequences

The activation of SK channels by this compound initiates a signaling cascade that ultimately modulates cellular function.

Caption: Signaling pathway illustrating this compound's mechanism of action.

The physiological outcomes of this compound's action are context-dependent and are primarily observed in tissues expressing KCa2.2 and KCa2.3 channels. In the central nervous system, this compound has been shown to reduce the activity of dopaminergic neurons, inhibit dopamine (B1211576) release, and counteract hyperdopaminergic behaviors[4][5][6][15]. This has implications for neurological and psychiatric disorders where dopamine signaling is dysregulated[4][6].

Experimental Protocols

The elucidation of this compound's mechanism of action has relied heavily on electrophysiological techniques, particularly patch-clamp recordings.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents flowing through the channels of a single cell.

Cell Preparation:

-

Human embryonic kidney (HEK293) cells are transiently transfected with the cDNA encoding the desired human SK channel subtype (hSK1, hSK2, or hSK3)[1].

-

For neuronal studies, brain slices containing the neurons of interest (e.g., dopaminergic neurons of the substantia nigra pars compacta) are prepared from rodents[4][5].

Recording Solutions:

-

Intracellular (Pipette) Solution (in mM): 131 K-gluconate, 9 KCl, 20 HEPES, 0.1 EGTA, 5 Mg-ATP, and 0.5 GTP TRIS. The free Ca2+ concentration is buffered to a specific level (e.g., 0.3 µM) to study the potentiation effect. pH is adjusted to 7.2[4].

-

Extracellular (Bath) Solution (in mM): Standard artificial cerebrospinal fluid (aCSF) for brain slice recordings or a solution with symmetrical K+ concentrations for recordings from HEK293 cells to isolate K+ currents[1][4].

Recording Procedure:

-

A glass micropipette with a tip diameter of ~1 µm is filled with the intracellular solution and brought into contact with the cell membrane.

-

A high-resistance seal ("giga-seal") is formed between the pipette and the cell membrane.

-

The membrane patch under the pipette is ruptured to gain electrical access to the cell interior (whole-cell configuration).

-

The membrane potential is clamped at a holding potential (e.g., 0 mV or -80 mV)[1].

-

Voltage ramps or steps are applied to elicit ion currents, which are recorded before and after the application of this compound at various concentrations[1].

Caption: A typical workflow for a whole-cell patch-clamp experiment.

Dopamine Release Assay

To assess the functional consequences of SK channel modulation on neurotransmitter release, a dopamine release assay using primary cultures of midbrain neurons can be employed[4][6][15].

Methodology:

-

Primary midbrain neuron cultures are prepared from embryonic rats.

-

Neurons are loaded with [3H]-dopamine.

-

The spontaneous release of [3H]-dopamine into the culture medium is measured in the presence and absence of different concentrations of this compound.

-

The amount of released [3H]-dopamine is quantified using liquid scintillation counting.

-

Results have shown that this compound inhibits the autonomous release of dopamine in a concentration-dependent manner[4][6][15].

Conclusion

This compound is a subtype-selective positive allosteric modulator of KCa2.2 and KCa2.3 channels. Its mechanism of action involves binding to an allosteric site on the channel-calmodulin complex, thereby increasing the channel's apparent sensitivity to intracellular calcium. This leads to membrane hyperpolarization and a reduction in cellular excitability. The well-characterized mechanism and subtype selectivity of this compound make it an indispensable tool for researchers in neuroscience, pharmacology, and drug development to probe the roles of SK2 and SK3 channels in health and disease.

References

- 1. Selective positive modulation of the SK3 and SK2 subtypes of small conductance Ca2+-activated K+ channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification of the functional binding pocket for compounds targeting small-conductance Ca2+-activated potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a Positive SK3/SK2 Modulator, Reduces Activity of Dopaminergic Neurons, Inhibits Dopamine Release, and Counteracts Hyperdopaminergic Behaviors Induced by Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. This compound, a Positive SK3/SK2 Modulator, Reduces Activity of Dopaminergic Neurons, Inhibits Dopamine Release, and Counteracts Hyperdopaminergic Behaviors Induced by Methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Structure-Activity Relationship Study of Subtype-Selective Positive Modulators of KCa2 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. "Subtype-selective Positive Modulation of SK Channels Depends on the HA" by Young-Woo Nam, Meng Cui et al. [digitalcommons.chapman.edu]

- 10. Subtype-selective positive modulation of KCa 2 channels depends on the HA/HB helices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. "Data for "Subtype-selective Positive Modulation of SK Channels Depends" by Miao Zhang and Meng Cui [digitalcommons.chapman.edu]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

CyPPA as a selective SK channel modulator

An In-depth Technical Guide to CyPPA: A Selective SK Channel Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Small-conductance calcium-activated potassium (SK) channels are critical regulators of neuronal excitability and cellular signaling. Their subtype-specific modulation presents a significant challenge and opportunity in pharmacology. This document provides a comprehensive technical overview of Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine (this compound), a pioneering selective positive allosteric modulator for the SK2 and SK3 channel subtypes. We detail its mechanism of action, present quantitative pharmacological data, outline key experimental protocols for its characterization, and visualize its impact on cellular signaling pathways.

Introduction and Chemical Properties

This compound is a potent pharmacological tool used to investigate the physiological roles of SK channels.[1] It is distinguished by its ability to selectively potentiate SK2 and SK3 channels without affecting SK1 or the related intermediate-conductance (IK) channels.[1][2][3] This selectivity allows researchers to dissect the specific contributions of SK2/SK3-mediated currents from those of other SK/IK family members.[1][4]

Chemically, this compound is identified as N-Cyclohexyl-N-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-4-pyrimidinamine or cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine.[3][5][6] Its key properties are summarized below.

| Property | Value | Reference |

| Chemical Name | Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine | [1][2][5][6] |

| Synonyms | N-Cyclohexyl-N-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-4-pyrimidinamine | [3][7] |

| CAS Number | 73029-73-9 | [2][3] |

| Molecular Formula | C16H23N5 | [2][3] |

| Molecular Weight | 285.39 g/mol | [2][3] |

| Purity | ≥99% (HPLC) | [3] |

| Solubility | Insoluble in water; Soluble in DMSO (up to 57 mg/mL) and Ethanol (up to 57 mg/mL) | [2] |

Mechanism of Action

This compound functions as a positive allosteric modulator (PAM) .[1][2] Unlike channel blockers that occlude the ion pore, this compound binds to a distinct allosteric site. This binding event does not open the channel directly but rather increases its sensitivity to its endogenous activator, intracellular calcium (Ca²⁺).[1][4]

The primary mechanism involves a significant leftward shift in the Ca²⁺ concentration-response curve for channel activation.[1] This means that in the presence of this compound, a lower concentration of intracellular Ca²⁺ is required to open the SK channels, effectively potentiating their activity at physiological calcium levels.[4][8]

Structural and mutagenesis studies have identified the this compound binding pocket at the intracellular interface between the channel's HA/HB helices and the associated calcium-binding protein, calmodulin (CaM).[9][10] This strategic location allows it to influence the conformational changes required for channel gating following Ca²⁺ binding to CaM.

Caption: Mechanism of this compound as a positive allosteric modulator.

Quantitative Pharmacological Data

The subtype selectivity of this compound is its most defining characteristic. The following tables summarize the key quantitative data gathered from electrophysiology and fluorescence-based assays.

Table 1: this compound Potency (EC₅₀) on Human SK/IK Channels Data from inside-out patch-clamp experiments on HEK293 cells expressing the respective human channel subtypes.

| Channel Subtype | EC₅₀ (μM) | Efficacy (%) | Reference |

| hSK3 (KCa2.3) | 5.6 ± 1.6 | 90 ± 1.8 | [1][11][12] |

| hSK2 (KCa2.2) | 14 ± 4 | 71 ± 1.8 | [1][11][12] |

| hSK1 (KCa2.1) | Inactive (>100 μM) | N/A | [1][2] |

| hIK (KCa3.1) | Inactive | N/A | [1][2] |

Note: Similar results were obtained in thallium flux assays, with EC₅₀ values of 4.3 μM for SK3 and 13 μM for SK2.[1]

Table 2: Effect of this compound on Apparent Ca²⁺ Sensitivity of hSK3 Channels this compound increases the channel's affinity for Ca²⁺, lowering the concentration of Ca²⁺ needed for activation.

| Parameter | Condition | Value | Reference |

| EC₅₀(Ca²⁺) for hSK3 | Control (No this compound) | 429 nM | [1][4][11][12] |

| EC₅₀(Ca²⁺) for hSK3 | + this compound | 59 nM | [1][4][11][12] |

| EC₅₀ of this compound | For left-shifting Ca²⁺ activation | 1.01 μM | [1] |

Experimental Protocols

The characterization of this compound primarily relies on patch-clamp electrophysiology.

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion flow through channels in the cell membrane.

-

Cell Preparation: Human Embryonic Kidney (HEK) 293 cells are commonly used.[1] These cells are stably transfected to express a single subtype of human SK or IK channel (e.g., hSK1, hSK2, hSK3, or hIK).[1]

-

Recording Configuration:

-

Whole-Cell: The micropipette is sealed to the cell membrane, and the membrane patch is ruptured, allowing electrical access to the entire cell. This is used to measure the total current from all channels on the cell surface.[5]

-

Inside-Out: After forming a seal, the pipette is withdrawn, excising a patch of membrane with the intracellular side facing the bath solution.[1] This configuration is ideal for studying the effects of intracellular modulators like Ca²⁺ and this compound, as their concentrations in the bath solution can be precisely controlled.[1]

-

-

Solutions:

-

Pipette (Intracellular) Solution: Typically contains a high concentration of potassium (e.g., 131-154 mM K-gluconate or KCl), a pH buffer (e.g., 10-20 mM HEPES), and Ca²⁺ buffered to a specific free concentration (e.g., 0.3 μM) with a chelator like EGTA.[1][5] It also includes Mg-ATP and GTP to support cellular processes.[5]

-

Bath (Extracellular) Solution: For measuring K⁺ currents, a symmetrical potassium concentration is often used to set the K⁺ reversal potential near 0 mV.[1]

-

-

Voltage Protocol: To elicit currents, a voltage ramp protocol is commonly applied, for example, a 200 ms (B15284909) ramp from -80 mV to +80 mV from a holding potential of 0 mV, repeated every 5 seconds.[1] This allows for the generation of a current-voltage (I-V) relationship in a single sweep.

-

Data Analysis: The current amplitude at a specific voltage (e.g., -75 mV) is measured and plotted against the concentration of this compound to generate a dose-response curve and calculate the EC₅₀ value.[1]

Caption: General workflow for patch-clamp electrophysiology.

Signaling Pathways and Physiological Effects

By potentiating SK2/SK3 channels, this compound has profound effects on the physiology of excitable cells, particularly neurons. SK channels are key players in shaping the neuronal action potential and firing patterns.[13]

-

Membrane Hyperpolarization: Activation of SK channels leads to an efflux of potassium (K⁺) ions, driving the membrane potential towards the K⁺ equilibrium potential, resulting in hyperpolarization.

-

Afterhyperpolarization (AHP): SK channels are primary contributors to the medium afterhyperpolarization (mAHP) that follows an action potential.[13] this compound enhances and prolongs this mAHP.[5]

-

Regulation of Firing Rate: The prolonged mAHP increases the refractory period, making it more difficult for the neuron to fire subsequent action potentials. This leads to a decrease in the overall firing frequency (spike frequency adaptation).[5][6]

-

Impact on Dopaminergic Systems: Dopamine (B1211576) (DA) neurons in the midbrain, which are crucial for motor control and reward pathways, highly express SK3 channels.[5]

-

Application of this compound to DA neurons decreases their spontaneous firing rate.[5][14]

-

It inhibits the release of dopamine from these neurons.[5][6][14][15]

-

In animal models, this compound can counteract hyperdopaminergic behaviors, such as those induced by stimulants like methylphenidate.[5][6][14]

-

Caption: Physiological signaling cascade initiated by this compound.

Conclusion

This compound stands as a landmark compound in the study of calcium-activated potassium channels. Its robust selectivity for SK2 and SK3 subtypes over SK1 and IK channels provides an invaluable tool for isolating the functions of these specific channels in complex biological systems.[1] The detailed understanding of its mechanism, potency, and physiological effects, as outlined in this guide, enables researchers and drug developers to effectively utilize this compound to explore the therapeutic potential of SK channel modulation in neurological and psychiatric disorders characterized by neuronal hyperexcitability and dysregulated dopaminergic signaling.[5][14], 8]

References

- 1. Selective positive modulation of the SK3 and SK2 subtypes of small conductance Ca2+-activated K+ channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. rndsystems.com [rndsystems.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound, a Positive SK3/SK2 Modulator, Reduces Activity of Dopaminergic Neurons, Inhibits Dopamine Release, and Counteracts Hyperdopaminergic Behaviors Induced by Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Comparative Study on Modulation of Synchronized Neuronal Activity by SK Channels and Na/K-ATPase | MDPI [mdpi.com]

- 9. rcsb.org [rcsb.org]

- 10. "Subtype-selective Positive Modulation of SK Channels Depends on the HA" by Young-Woo Nam, Meng Cui et al. [digitalcommons.chapman.edu]

- 11. Selective positive modulation of the SK3 and SK2 subtypes of small conductance Ca2+-activated K+ channels - ProQuest [proquest.com]

- 12. ovid.com [ovid.com]

- 13. SK channels are on the move - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound, a Positive SK3/SK2 Modulator, Reduces Activity of Dopaminergic Neurons, Inhibits Dopamine Release, and Counteracts Hyperdopaminergic Behaviors Induced by Methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Pharmacological Properties of CyPPA

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine (CyPPA) is a significant pharmacological tool and potential therapeutic agent due to its selective positive modulation of small-conductance calcium-activated potassium (SK) channels. Specifically, this compound demonstrates selectivity for the SK2 and SK3 subtypes over SK1 and intermediate-conductance (IK) channels. This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its mechanism of action, quantitative data on its potency and efficacy, detailed experimental protocols for its characterization, and its effects on neuronal activity and behavior.

Introduction

Small-conductance Ca2+-activated K+ (SK) channels are crucial regulators of neuronal excitability and firing patterns.[1][2] These channels are activated by increases in intracellular calcium concentration, leading to potassium efflux and membrane hyperpolarization.[1] This hyperpolarization contributes to the afterhyperpolarization (AHP) that follows action potentials, thereby influencing firing frequency and patterns.[1][2] The SK channel family comprises three subtypes: SK1 (KCa2.1), SK2 (KCa2.2), and SK3 (KCa2.3).[3]

This compound has emerged as a valuable pharmacological probe for studying the physiological roles of SK2 and SK3 channels.[1] Its ability to selectively potentiate these channels has facilitated investigations into their involvement in various physiological processes, including the regulation of dopaminergic neuron activity.[1][4] This guide synthesizes the current knowledge on this compound, presenting its pharmacological characteristics in a detailed and accessible format for researchers and drug development professionals.

Mechanism of Action

This compound acts as a positive allosteric modulator of SK channels.[1][2] It increases the apparent Ca2+ sensitivity of SK2 and SK3 channels, meaning the channels are more likely to open at lower intracellular calcium concentrations.[5] This potentiation of channel activity leads to an enhanced afterhyperpolarization following action potentials, which in turn reduces neuronal firing rates and excitability.[1][6] The binding site for this compound has been identified at the interface between the calmodulin (CaM) C-lobe and the HA/HB helices of the SK channel alpha subunit.[3][7]

Signaling Pathway of this compound Action

References

- 1. This compound, a Positive SK3/SK2 Modulator, Reduces Activity of Dopaminergic Neurons, Inhibits Dopamine Release, and Counteracts Hyperdopaminergic Behaviors Induced by Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Structure-Activity Relationship Study of Subtype-Selective Positive Modulators of KCa2 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Selective positive modulation of the SK3 and SK2 subtypes of small conductance Ca2+-activated K+ channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tuning the excitability of midbrain dopamine neurons by modulating the Ca2+ sensitivity of SK channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Effects of CyPPA on KCa2.2 and KCa2.3 Channels

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small-conductance calcium-activated potassium (KCa2.x or SK) channels are critical regulators of neuronal excitability and cellular signaling.[1][2][3] This family comprises three main subtypes: KCa2.1 (SK1), KCa2.2 (SK2), and KCa2.3 (SK3), encoded by the KCNN1-3 genes, respectively.[2] These channels are unique in that they are voltage-insensitive and gated exclusively by intracellular calcium (Ca²⁺) via the constitutively bound protein calmodulin (CaM).[1][4] Upon binding Ca²⁺, CaM undergoes a conformational change that opens the channel pore, leading to potassium efflux, membrane hyperpolarization, and a subsequent reduction in cellular excitability.[4]

Given their role in shaping neuronal firing patterns, particularly the afterhyperpolarization (AHP) following action potentials, KCa2 channels have emerged as promising therapeutic targets for a range of neurological and psychiatric disorders, including ataxia, epilepsy, and schizophrenia.[2][4] The development of subtype-selective pharmacological tools is crucial for dissecting the specific physiological roles of each channel subtype.

N-Cyclohexyl-N-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-4-pyrimidinamine] (CyPPA) is a prototype positive modulator that exhibits selectivity for the KCa2.2 and KCa2.3 subtypes.[5][6][7][8] This guide provides a detailed overview of the effects of this compound on these channels, summarizing key quantitative data, outlining common experimental protocols, and visualizing the underlying mechanisms.

Mechanism of Action

This compound functions as a positive gating modulator of KCa2.2 and KCa2.3 channels.[1][9] Its primary mechanism is to increase the apparent Ca²⁺ sensitivity of the channel.[7][8] This means that in the presence of this compound, a lower concentration of intracellular Ca²⁺ is required to achieve the same level of channel opening. This potentiation leads to increased potassium currents at sub-maximal Ca²⁺ concentrations, enhancing the channel's physiological effect.

Structural and mutagenesis studies have identified the binding site for this compound. It docks into a putative pocket located at the interface between the C-lobe of calmodulin (CaM) and the proximal C-terminal HA/HB helices of the KCa2 channel subunit.[7][8][10] This interaction stabilizes the open conformation of the channel's cytoplasmic gate.[11][12] The subtype selectivity of this compound is conferred by specific amino acid residues within these HA/HB helices, which differ between the sensitive (KCa2.2, KCa2.3) and insensitive (KCa2.1, KCa3.1) subtypes.[11][12]

Figure 1: this compound Signaling Pathway.

Quantitative Data on this compound's Effects

The positive modulatory effects of this compound on KCa2.2 and KCa2.3 channels have been quantified primarily through electrophysiological experiments. The following tables summarize the key parameters, such as the half-maximal effective concentration (EC₅₀) for potentiation and the shift in Ca²⁺ sensitivity.

| Parameter | KCa2.2 (SK2) | KCa2.3 (SK3) | Notes | Citations |

| EC₅₀ for Potentiation | 13 - 14 µM | 5 - 5.6 µM | This compound is consistently more potent on KCa2.3 than KCa2.2. | [1][5][6] |

| Selectivity | Potentiates | Potentiates | Displays no significant activity at KCa2.1 (SK1) and KCa3.1 (IK) channels. | [5][6][7] |

| Maximal Efficacy (Emax) | ~86% | ~96% | Efficacy is relative to the maximal current induced by a saturating concentration of Ca²⁺ (e.g., 10 µM). | [8][13][14] |

| Table 1: Potency and Efficacy of this compound on KCa2.2 and KCa2.3 Channels. |

This compound enhances channel activity by lowering the Ca²⁺ concentration required for channel opening.

| Channel | Condition | EC₅₀ for Ca²⁺ Activation | Fold Shift | Notes | Citations |

| Rat KCa2.2a | Control (no modulator) | ~0.35 µM | - | Baseline Ca²⁺ sensitivity. | [7][8] |

| Rat KCa2.2a | With this compound Analogues | ~0.09 - 0.11 µM | ~3.2 - 3.9x | Data shown for potent this compound analogues (2o, 2q) which act via the same mechanism, demonstrating the leftward shift in the Ca²⁺-response curve. | [7][8] |

| Table 2: Effect of Positive Modulators on Apparent Ca²⁺ Sensitivity of KCa2.2a. |

Experimental Protocols

The characterization of this compound's effects on KCa2 channels predominantly relies on the patch-clamp electrophysiology technique, specifically in the inside-out configuration. This method allows for precise control of the intracellular (bath) solution, including the free Ca²⁺ concentration applied to the channel.

Key Experimental Method: Inside-Out Patch-Clamp Electrophysiology

-

Cell Preparation: Human Embryonic Kidney 293 (HEK293) cells are commonly used due to their low endogenous ion channel expression.[7][15] These cells are transiently transfected with plasmids encoding the specific human or rat KCa2 channel subtype of interest (e.g., rKCa2.2a or hKCa2.3).

-

Patch Formation: A glass micropipette forms a high-resistance seal (giga-seal) with the membrane of a transfected cell. The pipette is then pulled away from the cell, excising a small patch of the membrane with its cytosolic side facing the bath solution (inside-out configuration).

-

Solution Exchange: The excised patch is perfused with a series of intracellular-like solutions containing precisely buffered concentrations of free Ca²⁺. A minimal "priming" concentration of Ca²⁺ (e.g., 0.15 µM) is required for positive modulators like this compound to be effective.[14][16]

-

Compound Application: Various concentrations of this compound (or other modulators) are added to the bath solution to assess their effect on channel activity at a fixed Ca²⁺ concentration.

-

Data Acquisition: Channel currents are recorded at a constant holding potential (e.g., -90 mV).[13] The increase in current amplitude upon application of this compound is measured.

-

Data Analysis:

-

Concentration-Response: To determine the EC₅₀, the measured current at various this compound concentrations is normalized to the maximal current elicited by a saturating concentration of Ca²⁺ (e.g., 10 µM).[7][13] The normalized data are then fitted with a Hill equation.

-

Ca²⁺ Sensitivity: To measure the shift in Ca²⁺ sensitivity, concentration-response curves for Ca²⁺ are generated in the absence and presence of a fixed concentration of this compound.

-

Figure 2: Experimental Workflow for Patch-Clamp Analysis.

Subtype Selectivity and Structural Basis

A key feature of this compound is its selectivity for KCa2.2 and KCa2.3 over KCa2.1 and the related intermediate-conductance KCa3.1 channel.[7][8][16] This selectivity is crucial for its use as a pharmacological tool to isolate the functions of KCa2.2/2.3-containing channels.

The structural basis for this selectivity lies within the HA/HB helices in the C-terminus of the channel, which form part of the this compound binding pocket.[11][12] Specific amino acid differences in this region between subtypes determine the binding affinity of this compound. For instance, mutating key residues in the HA (V420) and HB (K467) helices of KCa2.2a to their equivalents in the insensitive KCa3.1 channel diminishes the potency of this compound.[11][12] Conversely, introducing KCa2.2-like residues into KCa3.1 can confer sensitivity to the modulator.[11][12] This highlights the critical role of the channel-CaM interface in the action of subtype-selective modulators.

Figure 3: Subtype Selectivity of this compound.

Conclusion

This compound is an invaluable pharmacological agent for studying the roles of KCa2.2 and KCa2.3 channels. It acts as a selective positive gating modulator, enhancing channel activity by increasing its sensitivity to intracellular calcium. Its mechanism of action at the channel-calmodulin interface is well-characterized, and its subtype selectivity allows for the targeted investigation of KCa2.2 and KCa2.3 function in various physiological and pathophysiological contexts. The detailed quantitative data and established experimental protocols outlined in this guide provide a solid foundation for researchers and drug developers aiming to explore the therapeutic potential of modulating these critical ion channels.

References

- 1. This compound, a Positive SK3/SK2 Modulator, Reduces Activity of Dopaminergic Neurons, Inhibits Dopamine Release, and Counteracts Hyperdopaminergic Behaviors Induced by Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. dovepress.com [dovepress.com]

- 4. The Therapeutic Potential of Small-Conductance KCa2 Channels in Neurodegenerative and Psychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rndsystems.com [rndsystems.com]

- 6. This compound | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]

- 7. Structure-Activity Relationship Study of Subtype-Selective Positive Modulators of KCa2 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. escholarship.org [escholarship.org]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. "Subtype-selective Positive Modulation of SK Channels Depends on the HA" by Young-Woo Nam, Meng Cui et al. [digitalcommons.chapman.edu]

- 12. Subtype-selective positive modulation of KCa 2 channels depends on the HA/HB helices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 15. Loss-of-function KCa2.2 mutations abolish channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Subtype-selective positive modulation of KCa 2 channels depends on the HA/HB helices - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of CyPPA: A Selective Positive Allosteric Modulator of SK Channels

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of CyPPA (cyclohexyl[2-(3,5-dimethylpyrazol-1-yl)pyridin-4-yl]amine). This compound has been identified as a potent and selective positive allosteric modulator of small-conductance calcium-activated potassium (SK) channels, specifically targeting the SK2 and SK3 subtypes. This document details the mechanism of action, summarizes key quantitative data, provides in-depth experimental protocols for its study, and visualizes the relevant biological pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of SK channel modulation.

Introduction

Small-conductance calcium-activated potassium (SK) channels are critical regulators of neuronal excitability and cellular signaling.[1] These channels are voltage-insensitive and are activated by increases in intracellular calcium concentration.[1] The SK channel family comprises three subtypes: SK1, SK2, and SK3 (encoded by the KCNN1-3 genes), which exhibit distinct tissue distribution and physiological roles. Their function as regulators of the afterhyperpolarization (AHP) in neurons makes them attractive therapeutic targets for a variety of neurological and psychiatric disorders, including schizophrenia, attention deficit hyperactivity disorder (ADHD), and Parkinson's disease.[1][2]

The discovery of subtype-selective modulators is a key step in developing targeted therapies. This compound, also known by its chemical name N-Cyclohexyl-N-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-4-pyrimidinamine, has emerged as a valuable pharmacological tool and a lead compound for drug development due to its selective positive allosteric modulation of SK2 and SK3 channels.[1][3]

Discovery and Mechanism of Action

This compound was identified as a selective positive modulator of SK3 and SK2 channels.[1][4] It enhances the activity of these channels by increasing their apparent sensitivity to intracellular calcium (Ca²⁺).[1][4] This allosteric modulation results in a leftward shift in the Ca²⁺ concentration-response curve for channel activation.[4] At a given intracellular Ca²⁺ concentration, the presence of this compound leads to a greater open probability of the SK2 and SK3 channels, resulting in increased potassium efflux and hyperpolarization of the cell membrane. This hyperpolarizing effect can reduce neuronal firing rates and modulate neurotransmitter release.[1][2]

Crystallographic studies have revealed that this compound binds to a pocket located at the intracellular interface of the SK2 channel and calmodulin, a calcium-binding protein essential for channel gating.[5] This binding site is shared by other SK channel modulators, such as riluzole.[5]

Quantitative Data

The pharmacological profile of this compound has been characterized using various electrophysiological and fluorescence-based assays. The following tables summarize the key quantitative data regarding its potency and selectivity.

Table 1: Potency of this compound on Human SK Channel Subtypes

| Channel Subtype | EC₅₀ (μM) | Efficacy (%) | Assay Method | Reference |

| hSK3 | 5.6 ± 1.6 | 90 ± 1.8 | Inside-out patch clamp | [4] |

| hSK2 | 14 ± 4 | 71 ± 1.8 | Inside-out patch clamp | [4] |

| hSK1 | Inactive | - | Inside-out patch clamp | [4] |

| hIK (KCa3.1) | Inactive | - | Inside-out patch clamp | [4] |

Table 2: Effect of this compound on the Apparent Ca²⁺-Sensitivity of hSK3 Channels

| Condition | EC₅₀(Ca²⁺) (nM) | Hill Coefficient | Reference |

| Control | 429 | 5.6 | [4] |

| 0.1 μM this compound | 332 | 3.7 | [4] |

| 1 μM this compound | 239 | 3.6 | [4] |

| 10 μM this compound | 119 | 3.1 | [4] |

| 100 μM this compound | 59 | 2.8 | [4] |

Synthesis of this compound

The synthesis of this compound and its analogs generally involves a nucleophilic substitution reaction.[6] The common synthetic route utilizes 4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine as a key intermediate. This intermediate is then reacted with cyclohexylamine (B46788) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), in a suitable solvent like N,N-dimethylformamide (DMF).

General Synthetic Protocol

A general procedure for the synthesis of this compound analogs is as follows:[6]

-

Reaction Setup: To a solution of 4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine (1 equivalent) in anhydrous DMF, add N,N-diisopropylethylamine (DIPEA, 1.5-2 equivalents).

-

Nucleophilic Substitution: Add cyclohexylamine (1.2 equivalents) to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature or under reflux (e.g., 95 °C), monitoring the progress by thin-layer chromatography (TLC).[6]

-

Work-up and Purification: Upon completion, the reaction mixture is typically poured into water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired product, this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the effect of this compound on SK channel currents in intact cells.

-

Cell Preparation: Human embryonic kidney (HEK293) cells stably expressing the desired human SK channel subtype (hSK1, hSK2, or hSK3) are cultured on glass coverslips.

-

Recording Solutions:

-

External Solution (in mM): 144 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES; pH adjusted to 7.4 with KOH.[7]

-

Internal (Pipette) Solution (in mM): 131 K-gluconate, 9 KCl, 20 HEPES, 0.1 EGTA, 5 Mg-ATP, 0.5 GTP-TRIS; pH adjusted to 7.2 with KOH.[3] Free Ca²⁺ concentration is buffered to the desired level using appropriate amounts of CaCl₂.

-

-

Recording Procedure:

-

A glass micropipette with a resistance of 1-5 MΩ is filled with the internal solution and brought into contact with a cell.

-

A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane by applying gentle suction.

-

The membrane patch is then ruptured by applying further suction to achieve the whole-cell configuration.

-

The cell is held at a holding potential of -80 mV.

-

Voltage ramps (e.g., from -100 mV to +50 mV over 1 second) are applied to elicit SK channel currents.[7]

-

This compound is applied to the external solution via a perfusion system, and the change in current is recorded.

-

Inside-Out Patch-Clamp Electrophysiology

This configuration allows for the direct application of this compound and Ca²⁺ to the intracellular face of the membrane patch.

-

Pipette and Bath Solutions:

-

Pipette (External) Solution: Same as the external solution for whole-cell recording.

-

Bath (Internal) Solution: Similar to the internal solution for whole-cell recording, with varying concentrations of free Ca²⁺.

-

-

Recording Procedure:

-

A giga-seal is formed as in the cell-attached configuration.

-

The pipette is then pulled away from the cell, excising the membrane patch with its intracellular side facing the bath solution.

-

The patch is moved to a perfusion system that allows for rapid exchange of bath solutions containing different concentrations of Ca²⁺ and this compound.

-

Currents are recorded at a constant holding potential (e.g., -75 mV) or in response to voltage ramps.

-

Fluorescence-Based Thallium Flux Assay

This high-throughput screening assay measures SK channel activity by detecting the influx of thallium (Tl⁺), a surrogate for K⁺, into the cells.

-

Principle: Cells are loaded with a Tl⁺-sensitive fluorescent dye. Activation of SK channels allows Tl⁺ to enter the cell, which binds to the dye and causes an increase in fluorescence.

-

Procedure:

-

HEK293 cells expressing the target SK channel are plated in 96- or 384-well plates.

-

The cells are loaded with a Tl⁺-sensitive fluorescent indicator dye (e.g., FluxOR™).

-

The loading buffer is replaced with a chloride-free buffer containing this compound at various concentrations.

-

A stimulus solution containing Tl⁺ and a K⁺ channel agonist (to set the intracellular Ca²⁺ level) is added to the wells.

-

The change in fluorescence intensity is measured over time using a fluorescence plate reader.

-

Dopamine (B1211576) Release Assay

This assay is used to determine the effect of this compound on neurotransmitter release from cultured neurons.

-

Cell Culture: Primary cultures of dopaminergic neurons are prepared from the ventral midbrain of embryonic rats.

-

Procedure:

-

Cultured neurons are incubated with a physiological buffer.

-

This compound is added to the buffer at the desired concentrations.

-

After a defined incubation period, the supernatant is collected.

-

The concentration of dopamine in the supernatant is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.[8][9]

-

Visualizations

Signaling Pathway of this compound Action

Caption: Signaling pathway of this compound action on SK2/SK3 channels.

Experimental Workflow for Patch-Clamp Analysis

Caption: Experimental workflow for patch-clamp analysis of this compound.

Conclusion

This compound is a valuable pharmacological tool for studying the physiological roles of SK2 and SK3 channels. Its subtype selectivity and well-characterized mechanism of action make it a strong candidate for further investigation and development as a therapeutic agent for a range of neurological and other disorders. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the potential of this compound and other SK channel modulators. development professionals to explore the potential of this compound and other SK channel modulators.

References

- 1. Structure-Activity Relationship Study of Subtype-Selective Positive Modulators of KCa2 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 3. This compound, a Positive SK3/SK2 Modulator, Reduces Activity of Dopaminergic Neurons, Inhibits Dopamine Release, and Counteracts Hyperdopaminergic Behaviors Induced by Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A thallium-sensitive, fluorescence-based assay for detecting and characterizing potassium channel modulators in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. Electrophysiological characterization of the SK channel blockers methyl-laudanosine and methyl-noscapine in cell lines and rat brain slices - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dopamine measurement in midbrain organoids by HPLC [protocols.io]

- 9. Measuring dopamine release in human-derived iPSCs using High-Performance Liquid Chromatography (HPLC) coupl... [protocols.io]

The Role of CyPPA in Neuroscience Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine (CyPPA) has emerged as a significant pharmacological tool in neuroscience research. As a subtype-selective positive allosteric modulator of small-conductance calcium-activated potassium (SK) channels, specifically SK2 and SK3, this compound offers a valuable mechanism for investigating the physiological roles of these channels in neuronal function and their potential as therapeutic targets for a range of neurological and psychiatric disorders.[1][2][3][4] This technical guide provides an in-depth overview of this compound's mechanism of action, its application in key experimental paradigms, and the signaling pathways it modulates, with a focus on presenting clear, actionable information for laboratory professionals.

Core Mechanism of Action

This compound functions as a positive allosteric modulator of SK channels, a family of ion channels that are critical for regulating neuronal excitability.[5][6] Unlike direct agonists, this compound does not open SK channels on its own. Instead, it binds to a distinct site on the channel complex, enhancing the channel's sensitivity to intracellular calcium (Ca²⁺).[3][5] This potentiation of Ca²⁺ sensitivity means that at a given level of intracellular Ca²⁺, SK channels are more likely to be open in the presence of this compound.

The primary molecular targets of this compound are the SK2 and SK3 channel subtypes.[1][2][3][4][7] It displays significantly lower potency for SK1 channels and is inactive at intermediate-conductance (IK) calcium-activated potassium channels.[1][3][8] This subtype selectivity makes this compound a precise tool for dissecting the specific contributions of SK2 and SK3 channels to neuronal physiology. The binding pocket for this compound is located at the intracellular interface of the SK2 channel and calmodulin.[5]

Quantitative Data: Potency and Efficacy

The potency of this compound in modulating SK channels has been characterized in various experimental systems. The following tables summarize the key quantitative data for easy comparison.

| Parameter | hSK3 Channel | hSK2 Channel | hSK1 Channel | hIK Channel | Reference |

| EC₅₀ | 5.0 µM | 13 µM | Inactive | Inactive | [3] |

| EC₅₀ | 5.6 µM | 14 µM | Inactive | Inactive | [7] |

Table 1: In Vitro Potency of this compound on Human SK Channel Subtypes. EC₅₀ represents the half-maximal effective concentration required to potentiate the channel's response to a sub-maximal Ca²⁺ concentration.

| Parameter | Experimental System | Value | Reference |

| EC₅₀ (Firing Rate Reduction) | Dopaminergic Neurons (Midbrain Slices) | ~2 µM | [3] |

| EC₅₀ (Dopamine Release Inhibition) | Cultured Midbrain Neurons | ~10 µM | [3] |

| IC₅₀ (Off-target) | Naᵥ Channels (Dorsal Root Ganglion Neurons) | 11 µM | [3] |

Table 2: Functional Potency of this compound in Neuronal Preparations. These values reflect the concentration of this compound required to achieve a half-maximal effect on specific neuronal functions.

| Dose | Animal Model | Observed Effect | Reference |

| 10 and 30 mg/kg (i.p.) | Mice | Attenuation of methylphenidate-induced hyperactivity and stereotypic behaviors | [1] |

| 30 mg/kg | Mice | Reduction in spontaneous locomotor activity | [3] |

| 15 mg/kg | Mice | Impairment of object memory encoding | [9] |

| 0.5 µg (intra-VTA) | Rats | Induction of depression-like behaviors | [10] |

Table 3: In Vivo Dosing and Behavioral Effects of this compound. This table highlights the systemic and localized doses of this compound used in animal models and their corresponding behavioral outcomes.

Signaling Pathways and Physiological Effects

The primary physiological effect of this compound is the reduction of neuronal excitability. By potentiating SK channel activity, this compound enhances the afterhyperpolarization (AHP) that follows action potentials.[1][2][3][4][6] This prolonged hyperpolarization increases the refractory period, leading to a decrease in neuronal firing rates.

Modulation of Dopaminergic Neuron Activity

A significant body of research has focused on the effects of this compound on dopaminergic (DA) neurons in the midbrain, such as those in the substantia nigra pars compacta (SNc).[1][2][3][4] These neurons play a crucial role in motor control, motivation, and reward.

As illustrated in Figure 1, this compound enhances the activity of SK2/SK3 channels, leading to a more pronounced afterhyperpolarization, which in turn dampens the firing rate of dopaminergic neurons and reduces dopamine release.[1][2][3][4] This mechanism underlies the observed behavioral effects of this compound, such as the attenuation of hyperactivity induced by dopamine reuptake inhibitors like methylphenidate.[1][2]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following sections outline key experimental protocols involving this compound.

Midbrain Slice Electrophysiology

This protocol is used to measure the direct effects of this compound on the electrophysiological properties of neurons.

1. Slice Preparation:

-

Young rodents (e.g., 9-15 day old C57BL/6J mice or 10-13 day old Sprague-Dawley rats) are anesthetized and decapitated.[3]

-

The brain is rapidly removed and placed in ice-cold, oxygenated (95% O₂, 5% CO₂) artificial cerebrospinal fluid (aCSF).

-

aCSF composition (in mM): 124 NaCl, 4 KCl, 1.25 NaH₂PO₄, 1.2 MgSO₄, 25.7 NaHCO₃, 2.45 CaCl₂, 0.15 ascorbate, and 11 glucose.[3]

-

Coronal or sagittal slices (e.g., 250-300 µm thick) containing the region of interest (e.g., substantia nigra) are prepared using a vibratome.

-

Slices are allowed to recover in oxygenated aCSF at room temperature for at least one hour before recording.

2. Electrophysiological Recording:

-

Slices are transferred to a recording chamber continuously perfused with oxygenated aCSF.

-

Whole-cell patch-clamp recordings are performed on visually identified neurons (e.g., dopaminergic neurons in the SNc).

-

Patch pipettes (resistance 8-20 MΩ) are filled with an internal solution, for example (in mM): 131 K-gluconate, 9 KCl, 20 HEPES, 0.1 EGTA, 5 Mg-ATP, and 0.5 GTP TRIS, pH 7.2.[1]

-

Recordings are made in current-clamp mode to measure spontaneous firing, action potential properties, and afterhyperpolarization potentials.

-

A stable baseline of neuronal activity is recorded before the application of this compound.

3. Drug Application:

-

This compound is prepared as a stock solution (e.g., 10 mM in DMSO) and diluted to the final desired concentration in aCSF.[3] The final DMSO concentration should be kept low (≤0.1%) to avoid solvent effects.[3]

-

The this compound-containing aCSF is perfused into the recording chamber, and changes in neuronal activity are recorded.

-

Washout is performed by perfusing with drug-free aCSF to determine the reversibility of the effects.

Dopamine Release Assay

This assay quantifies the effect of this compound on the release of dopamine from cultured neurons.

1. Primary Neuronal Culture:

-

Primary cultures of dopaminergic neurons are prepared from the ventral mesencephalon of embryonic rats.

-

The tissue is dissociated and plated on poly-D-lysine coated culture dishes.

-

Neurons are cultured for a sufficient period (e.g., 8 days in vitro) to allow for maturation and synapse formation.[11]

2. [³H]-Dopamine Loading:

-

Neurons are incubated with [³H]-dopamine to allow for its uptake into dopaminergic terminals.

3. Perfusion and Sample Collection:

-

The culture dishes are placed in a perfusion system.

-

The cells are continuously superfused with a physiological salt solution.

-

Fractions of the superfusate are collected at regular intervals to measure basal dopamine release.

4. Drug Application and Stimulation:

-

This compound at various concentrations is added to the superfusion solution to determine its effect on basal release.

-

To measure effects on evoked release, a depolarizing stimulus (e.g., high KCl concentration) is applied in the presence and absence of this compound.

-

Fractions are collected throughout the drug application and stimulation periods.

5. Quantification:

-

The amount of [³H]-dopamine in each collected fraction is quantified using liquid scintillation counting.

-

The data is analyzed to determine the effect of this compound on both basal and evoked dopamine release.

Behavioral Assays

These protocols assess the in vivo effects of this compound on animal behavior.

1. Animal Subjects:

-

Commonly used subjects include adult male mice (e.g., NMRI or C57BL/6J).

2. Drug Administration:

-

This compound is dissolved in a suitable vehicle (e.g., saline with a small amount of Tween 80).

-

The drug is administered systemically, typically via intraperitoneal (i.p.) injection.[1]

-

A control group receives vehicle injections.

3. Methylphenidate-Induced Hyperactivity Model:

-

This model is used to assess the potential of this compound to counteract hyperdopaminergic states.[1][2][4]

-

Animals are pre-treated with this compound or vehicle.

-

After a set pre-treatment time (e.g., 15-30 minutes), animals are administered methylphenidate (e.g., 2.5 mg/kg, s.c.) to induce hyperactivity.[3]

-

Locomotor activity and stereotypic behaviors are then quantified using automated activity monitors or observational scoring.

4. Spontaneous Locomotor Activity:

-

To assess effects on normal activity levels, animals are administered this compound or vehicle and placed in a novel open field arena.[3]

-

Locomotor activity (e.g., distance traveled, rearing frequency) is recorded over a defined period (e.g., 30 minutes).

Conclusion

This compound is a powerful and selective pharmacological tool that has been instrumental in elucidating the role of SK2 and SK3 channels in regulating neuronal activity, particularly within dopaminergic systems. Its ability to decrease neuronal firing and inhibit dopamine release has been demonstrated in vitro and translates to clear behavioral effects in vivo. The detailed protocols and quantitative data presented in this guide are intended to facilitate the design and execution of future research aimed at further understanding the therapeutic potential of modulating SK channel function in the central nervous system. As with any pharmacological agent, careful consideration of its off-target effects, particularly at higher concentrations, is essential for the accurate interpretation of experimental results.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. This compound, a Positive SK3/SK2 Modulator, Reduces Activity of Dopaminergic Neurons, Inhibits Dopamine Release, and Counteracts Hyperdopaminergic Behaviors Induced by Methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a Positive SK3/SK2 Modulator, Reduces Activity of Dopaminergic Neurons, Inhibits Dopamine Release, and Counteracts Hyperdopaminergic Behaviors Induced by Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rcsb.org [rcsb.org]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. Selective positive modulation of the SK3 and SK2 subtypes of small conductance Ca2+-activated K+ channels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vivo pharmacological manipulation of small conductance Ca(2+)-activated K(+) channels influences motor behavior, object memory and fear conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

The Impact of CyPPA on Neuronal Excitability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine (CyPPA) is a potent and selective positive modulator of small-conductance calcium-activated potassium (SK) channels, specifically targeting the SK2 and SK3 subtypes.[1][2][3] These channels are critical regulators of neuronal excitability, playing a key role in shaping the afterhyperpolarization (AHP) that follows an action potential and thereby influencing neuronal firing patterns.[2][3] This technical guide provides an in-depth overview of the effects of this compound on neuronal excitability, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways. The information presented here is intended to be a valuable resource for researchers and professionals involved in neuroscience research and the development of novel therapeutics targeting neuronal hyperexcitability.

Core Mechanism of Action

This compound exerts its influence on neuronal excitability by acting as a positive allosteric modulator of SK2 and SK3 channels.[1][2] It increases the apparent calcium sensitivity of these channels, meaning they are more likely to open at lower intracellular calcium concentrations.[3] This enhanced activation of SK channels leads to an increased potassium efflux, which in turn hyperpolarizes the neuronal membrane. The primary consequence of this hyperpolarization is a prolongation and enhancement of the medium and post-train afterhyperpolarization (AHP), which effectively dampens neuronal firing rates and reduces overall excitability.[2][3]

Quantitative Effects of this compound on Neuronal Excitability

The following tables summarize the key quantitative effects of this compound on various parameters of neuronal excitability, as reported in the scientific literature.

Table 1: Effect of this compound on Spontaneous Firing Rate of Dopaminergic Neurons

| Concentration | Species | Preparation | Change in Firing Rate | Reference |

| 1 µM | Mouse | Substantia Nigra Slices | Significant decrease | [4] |

| 3 µM | Rat | Substantia Nigra Slices | Reduces spontaneous action potential firing | [3] |

| 10 µM | Mouse | Substantia Nigra Slices | Silences firing activity | [3][4] |

EC₅₀ for inhibition of spontaneous firing in mouse dopaminergic neurons is approximately 2 µM.[3]

Table 2: Effect of this compound on Afterhyperpolarization (AHP) in Dopaminergic Neurons

| Parameter | Concentration | Species | Preparation | Magnitude of Effect | Reference |

| mAHP Duration | 10 µM | Mouse | Substantia Nigra Slices | Pronounced increase | [3] |

| ptAHP Peak Amplitude | 10 µM | Mouse | Substantia Nigra Slices | ~1.3-fold increase (200 ms (B15284909) pulse) | [2][3] |

| ptAHP Peak Amplitude | 10 µM | Mouse | Substantia Nigra Slices | ~1.6-fold increase (800 ms pulse) | [2][3] |

| ptAHP Duration (t₅₀) | 10 µM | Mouse | Substantia Nigra Slices | ~3.5-fold increase (200 ms pulse) | [2][3] |

| ptAHP Duration (t₅₀) | 10 µM | Mouse | Substantia Nigra Slices | ~2-fold increase (800 ms pulse) | [2][3] |

Table 3: Effect of this compound on Dopamine (B1211576) Release from Cultured Midbrain Neurons

| Concentration | Species | Preparation | Change in Dopamine Release | Reference |

| 3 µM | Rat | Primary Midbrain Culture | Little effect | [3] |

| 10 µM | Rat | Primary Midbrain Culture | Significant inhibition | [3] |

| 30 µM | Rat | Primary Midbrain Culture | Significant inhibition | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the effects of this compound on neuronal excitability.

Electrophysiological Recording from Dopaminergic Neurons in Substantia Nigra Slices

This protocol is adapted from standard methods for obtaining whole-cell patch-clamp recordings from dopaminergic neurons in acute midbrain slices.[5][6]

a. Slice Preparation:

-

Anesthetize a young adult mouse or rat according to approved institutional animal care and use committee protocols.

-

Perfuse the animal transcardially with ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF) cutting solution. A typical cutting solution contains (in mM): 210 sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 7 MgCl₂, 0.5 CaCl₂, and 10 D-glucose.

-

Rapidly decapitate the animal and dissect the brain.

-

Mount the brain on a vibratome stage and cut horizontal or coronal slices (200-300 µm thick) containing the substantia nigra.

-

Transfer the slices to a holding chamber containing oxygenated aCSF (e.g., in mM: 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 2 MgCl₂, 2 CaCl₂, and 10 D-glucose) and allow them to recover at 32-34°C for at least 1 hour before recording.

b. Whole-Cell Patch-Clamp Recording:

-

Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.

-

Identify dopaminergic neurons in the substantia nigra pars compacta based on their large, fusiform soma and their characteristic slow, regular firing pattern.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with an internal solution (e.g., in mM: 135 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 2 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.3 with KOH).

-

Establish a giga-ohm seal on a target neuron and then rupture the membrane to obtain the whole-cell configuration.

-

Record spontaneous firing activity in current-clamp mode.

-

To study the afterhyperpolarization, evoke single action potentials with brief depolarizing current injections. To study post-train AHP, deliver trains of depolarizing current pulses of varying duration and intensity.

-

Bath-apply this compound at the desired concentrations and record the changes in firing rate and AHP parameters.

Primary Neuronal Culture and Dopamine Release Assay

This protocol describes the culture of primary dopaminergic neurons and a subsequent assay to measure dopamine release.[7][8]

a. Primary Culture of Midbrain Neurons:

-

Dissect the ventral mesencephalon from embryonic day 14-16 rat or mouse pups in ice-cold Hanks' Balanced Salt Solution (HBSS).

-

Dissociate the tissue enzymatically (e.g., with papain or trypsin) and mechanically by trituration.

-

Plate the dissociated cells onto poly-D-lysine-coated culture dishes or coverslips in a suitable culture medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin).

-

Maintain the cultures in a humidified incubator at 37°C and 5% CO₂.

b. Dopamine Release Assay:

-

After 7-10 days in vitro, incubate the neuronal cultures with ³H-dopamine to allow for its uptake into dopaminergic neurons.

-

Wash the cells to remove excess unincorporated ³H-dopamine.

-

Stimulate dopamine release by depolarizing the neurons with a high-potassium solution or an electrical field stimulator.

-

Collect the supernatant and lyse the cells to measure the released and intracellular ³H-dopamine, respectively, using a scintillation counter.

-

To test the effect of this compound, pre-incubate the cells with the compound for a defined period before stimulating dopamine release.

-

Quantify the amount of dopamine released as a percentage of the total cellular dopamine content.

Visualizing the Impact of this compound

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathway affected by this compound and a typical experimental workflow.

Caption: Signaling pathway of this compound's effect on neuronal excitability.

Caption: General experimental workflow for studying this compound's effects.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the role of SK2 and SK3 channels in regulating neuronal excitability. The data clearly demonstrate that by positively modulating these channels, this compound effectively reduces neuronal firing rates, prolongs the afterhyperpolarization, and inhibits neurotransmitter release. These actions highlight the potential of SK channel modulators as therapeutic agents for neurological and psychiatric disorders characterized by neuronal hyperexcitability. The detailed protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the impact of this compound and similar compounds on neuronal function.

References

- 1. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. This compound, a Positive SK3/SK2 Modulator, Reduces Activity of Dopaminergic Neurons, Inhibits Dopamine Release, and Counteracts Hyperdopaminergic Behaviors Induced by Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cell-attached and Whole-cell Patch-clamp Recordings of Dopamine Neurons in the Substantia Nigra Pars Compacta of Mouse Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cell-attached and Whole-cell Patch-clamp Recordings of Dopamine Neurons in the Substantia Nigra Pars Compacta of Mouse Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Live Imaging of Primary Mouse Neuron Cultures [protocols.io]

- 8. Cortical, Striatal and Dopaminergic Neurons Cultures Protocol [protocols.io]

The Role of CyPPA in Modulating Cerebellar Purkinje Cell Excitability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the function of Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine (CyPPA) in cerebellar Purkinje cells. This compound is a positive modulator of small-conductance calcium-activated potassium (SK) channels, with a notable selectivity for SK2 and SK3 subtypes. Given that cerebellar Purkinje cells predominantly express SK2 channels, they represent a key target for this compound's modulatory effects.[1][2] This document details the mechanism of action of this compound, its quantitative effects on Purkinje cell electrophysiology, comprehensive experimental protocols for its study, and visual representations of the involved signaling pathways and experimental workflows.

Core Mechanism of Action

This compound's primary function in cerebellar Purkinje cells is the positive modulation of SK2 channels.[1] These channels are critical regulators of neuronal excitability.[3][4] SK channels are voltage-independent potassium channels that are activated by intracellular calcium.[3][5] By binding to the SK2 channel protein, this compound increases the channel's apparent sensitivity to calcium. This potentiation leads to a greater potassium efflux for a given intracellular calcium concentration, which typically rises during cellular activity such as action potentials. The enhanced outward potassium current results in a more pronounced and prolonged afterhyperpolarization (AHP) following action potentials.[1] This increased AHP hyperpolarizes the membrane potential for a longer duration, thereby increasing the time required to reach the threshold for the subsequent action potential and ultimately reducing the overall firing frequency of the Purkinje cell.[1]

Quantitative Electrophysiological Effects

The positive modulation of SK channels by this compound leads to quantifiable changes in the electrophysiological properties of neurons. While extensive dose-response data for this compound specifically in Purkinje cells is limited in the public domain, studies on other neuronal types expressing SK channels, such as dopaminergic neurons, provide valuable insights into its potency and effects. These findings are summarized below and are expected to be broadly applicable to Purkinje cells due to the shared expression of SK2 channels.

| Parameter | This compound Concentration | Observed Effect | Neuron Type |

| Spontaneous Firing Rate | ~ 2 µM (EC₅₀) | 50% reduction in firing frequency | Dopaminergic Neurons |

| 10 µM | Complete silencing of pacemaker firing | Dopaminergic Neurons | |

| 1 mM (intravenous) | Progressive reduction of firing frequency by 16% (1hr), 49% (2hr), and 61% (3hr) | Mouse Purkinje Cells (in vivo) | |

| Medium Afterhyperpolarization (mAHP) Duration | 10 µM | Pronounced increase | Dopaminergic Neurons |

| Post-Train Afterhyperpolarization (ptAHP) Amplitude | 10 µM | ~1.3 to 1.6-fold increase | Dopaminergic Neurons |

| Post-Train Afterhyperpolarization (ptAHP) Duration | 10 µM | ~2 to 3.5-fold increase (measured as 50% decay time) | Dopaminergic Neurons |

Signaling Pathway and Electrophysiological Consequence

The signaling pathway for this compound's action on Purkinje cells is direct and does not involve complex intracellular cascades. The molecule acts as a positive allosteric modulator of the SK2 channel.

Figure 1: this compound's direct modulation of the SK2 channel and its electrophysiological consequences.

Experimental Protocols

The following section details a standard protocol for investigating the effects of this compound on cerebellar Purkinje cells using in vitro whole-cell patch-clamp electrophysiology.

Cerebellar Slice Preparation

-

Anesthesia and Decapitation: Anesthetize a young rodent (e.g., P17-21 rat or mouse) with isoflurane (B1672236) and decapitate.

-

Brain Extraction: Rapidly dissect the cerebellum and place it in ice-cold, oxygenated (95% O₂ / 5% CO₂) cutting solution.

-

Cutting Solution (Example): 248 mM Sucrose, 26 mM NaHCO₃, 10 mM Glucose, 5 mM KCl, 2 mM MgCl₂, 1 mM CaCl₂, 1 mM Na-pyruvate.

-

-

Slicing: Cut sagittal slices (250-300 µm thick) using a vibratome.

-

Incubation: Transfer slices to an incubation chamber containing artificial cerebrospinal fluid (aCSF) oxygenated with 95% O₂ / 5% CO₂ at 34°C for 30-45 minutes. Subsequently, maintain the slices at room temperature.

-

aCSF (Example): 125 mM NaCl, 2.5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 26 mM NaHCO₃, 1.25 mM NaH₂PO₄, 25 mM Glucose.

-

Whole-Cell Patch-Clamp Recording

-

Slice Transfer: Place a single cerebellar slice in the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at room temperature or a more physiological temperature (e.g., 32-34°C).

-

Purkinje Cell Identification: Identify Purkinje cells based on their large soma size and location in the Purkinje cell layer using differential interference contrast (DIC) optics.

-

Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

-

Internal Solution (Example for Current-Clamp): 131 mM K-Gluconate, 9 mM KCl, 20 mM HEPES, 0.1 mM EGTA, 5 mM Mg-ATP, 0.5 mM Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.

-

-

Giga-seal Formation and Whole-Cell Configuration: Approach a Purkinje cell with the patch pipette while applying positive pressure. Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal. Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.

-

Data Acquisition: Record spontaneous firing in current-clamp mode. Apply depolarizing current steps to evoke action potentials and measure the AHP.

-

This compound Application: After obtaining a stable baseline recording, perfuse the slice with aCSF containing the desired concentration of this compound. Record the changes in firing rate and AHP characteristics. A washout period with normal aCSF can be performed to check for reversibility of the effects.

Experimental Workflow

The logical flow of an experiment to test this compound's effect on Purkinje cell excitability is depicted below.

Figure 2: A typical experimental workflow for studying the effects of this compound on Purkinje cells.

Conclusion